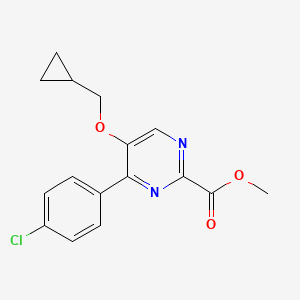
methyl 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylate is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with a chloro-phenyl group, a cyclopropylmethoxy group, and a carboxylic acid methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diamine and a diketone.
Introduction of the Chloro-phenyl Group: The chloro-phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Cyclopropylmethoxy Group: This step involves the reaction of the pyrimidine intermediate with cyclopropylmethanol under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chloro group to a hydrogen.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or dechlorinated products.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
methyl 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound has a similar chloro-phenyl group but differs in the rest of its structure.
2-[(4-Chloro-phenyl)-pyrrolidin-1-yl-methyl]-malonic acid diethyl ester: Another compound with a chloro-phenyl group but with different functional groups and a pyrrolidine ring.
Uniqueness
methyl 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylate is unique due to its specific combination of functional groups and its pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C16H15ClN2O3 |
|---|---|
Molekulargewicht |
318.75 g/mol |
IUPAC-Name |
methyl 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C16H15ClN2O3/c1-21-16(20)15-18-8-13(22-9-10-2-3-10)14(19-15)11-4-6-12(17)7-5-11/h4-8,10H,2-3,9H2,1H3 |
InChI-Schlüssel |
FGGLKUWBUVPKMR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=C(C(=N1)C2=CC=C(C=C2)Cl)OCC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















